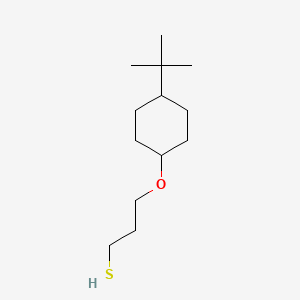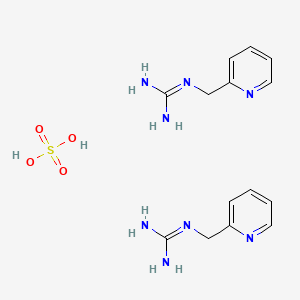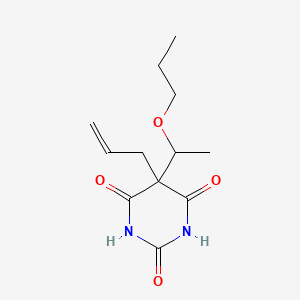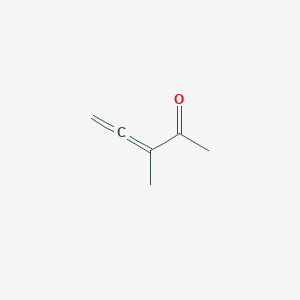
3,4-Pentadien-2-one, 3-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Pentadien-2-one, 3-methyl- is an organic compound with the molecular formula C6H8O It is a conjugated diene with a ketone functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Pentadien-2-one, 3-methyl- can be achieved through several methods. One common approach involves the aldol condensation reaction. In this process, acetone and p-anisaldehyde are reacted in the presence of a base such as potassium hydroxide. The reaction mixture is stirred and heated to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 3,4-Pentadien-2-one, 3-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Depending on the nucleophile, different substituted products can be formed.
Wissenschaftliche Forschungsanwendungen
3,4-Pentadien-2-one, 3-methyl- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antiviral or antibacterial agent.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various chemical products.
Wirkmechanismus
The mechanism of action of 3,4-Pentadien-2-one, 3-methyl- involves its interaction with molecular targets and pathways. For instance, its antiviral activity is attributed to its ability to bind to viral coat proteins, thereby inhibiting the virus’s ability to infect host cells . The compound’s structure allows it to interact with specific enzymes and proteins, leading to its biological effects.
Vergleich Mit ähnlichen Verbindungen
- 2,4-Pentanedione, 3-methyl-
- 3-Penten-2-one, 4-methyl-
- 1,4-Pentadien-3-one derivatives
Comparison: 3,4-Pentadien-2-one, 3-methyl- is unique due to its conjugated diene structure, which imparts distinct chemical reactivity and stability compared to other similar compounds.
Eigenschaften
CAS-Nummer |
30515-36-7 |
|---|---|
Molekularformel |
C6H8O |
Molekulargewicht |
96.13 g/mol |
InChI |
InChI=1S/C6H8O/c1-4-5(2)6(3)7/h1H2,2-3H3 |
InChI-Schlüssel |
QCRQRJTVWNHEJP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C=C)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


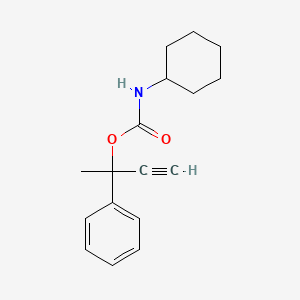
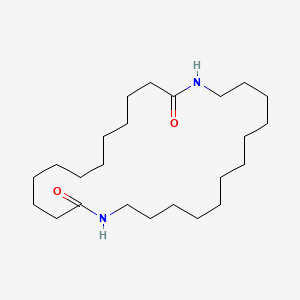
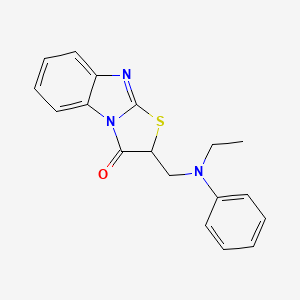
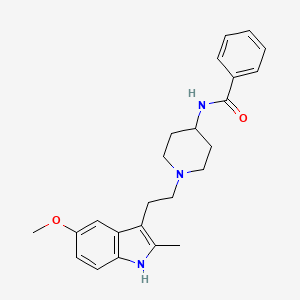
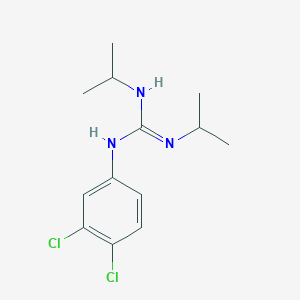
![Bicyclo[3.2.0]hept-1-ene](/img/structure/B14699068.png)
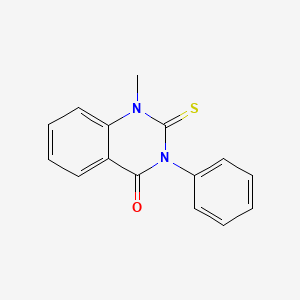
![2,3-Dithia-5,7-diazabicyclo[2.2.2]octane-6,8-dione](/img/structure/B14699084.png)


